![molecular formula C8H15N3O B1518595 (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1157107-33-9](/img/structure/B1518595.png)
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Overview
Description
“(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1157107-33-9 . It has a molecular weight of 169.23 . The IUPAC name for this compound is 2-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is 1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine” is a liquid at room temperature . It has a molecular weight of 169.23 .Scientific Research Applications
Synthesis and Characterization
- The synthesis of various pyrazole derivatives, including their structural characterization through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, was explored. These compounds showed potential for biological activity against breast cancer and microbes, indicating the importance of structural analysis in understanding their functions (Titi et al., 2020).
Biological Activity
- Several studies have focused on the antimicrobial, antifungal, and antibacterial activities of pyrazole derivatives. For example, compounds synthesized from 2-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine showed significant activity against various bacteria, highlighting the potential of these compounds in medical applications (Uma et al., 2017).
Antitubercular Agents
- Substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, and 2,6-diarylpyridines were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, demonstrating the potential of these compounds as therapeutic agents against tuberculosis (Maurya et al., 2013).
Polymerization Catalysts
- Complexes containing pyrazole-derived ligands showed effects on cell growth in human colorectal carcinoma, indicating their potential use in cancer research and treatment. The study of these complexes provides insight into the design of metal-organic frameworks for medical applications (Li et al., 2012).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZQKWQEXPHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine | |
CAS RN |
1157107-33-9 | |
| Record name | (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



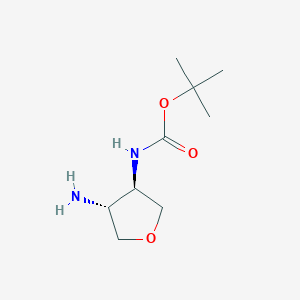
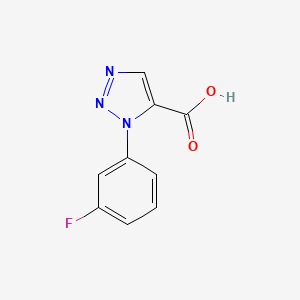
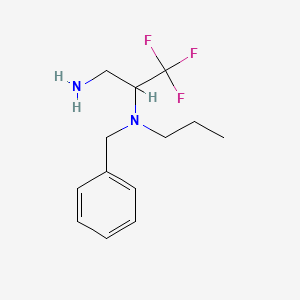
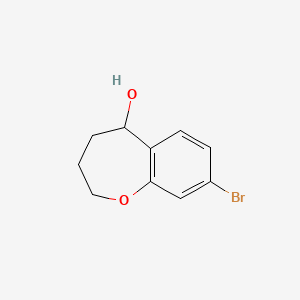
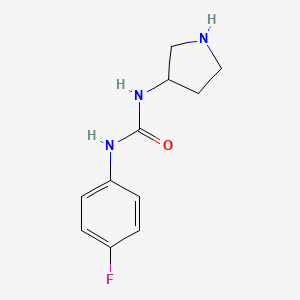
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
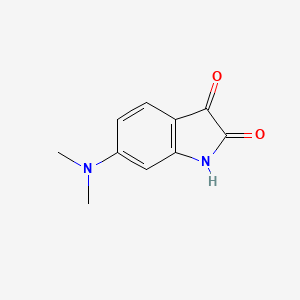
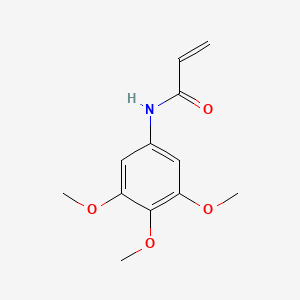
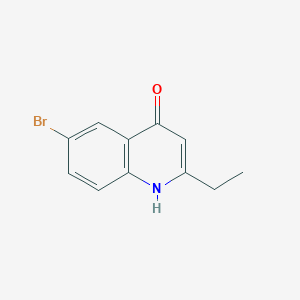
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
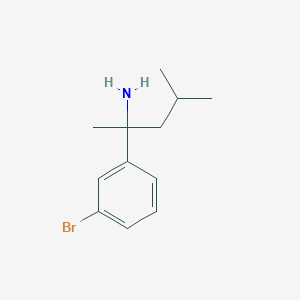
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)